

Application Note: Synthesis and Characterization of (E)-Ceftriaxone as a Reference Standard

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Compound of Interest

Compound Name: (E)-Ceftriaxone

CAS No.: 92143-31-2

Cat. No.: B123194

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Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of **(E)-Ceftriaxone**, the geometric isomer of the widely used third-generation cephalosporin, Ceftriaxone. The (E)-isomer is a critical reference standard for the quality control of Ceftriaxone drug substance and product, enabling accurate quantification of this impurity in routine analysis. The protocol herein details a robust method for the photochemical isomerization of (Z)-Ceftriaxone, followed by preparative High-Performance Liquid Chromatography (HPLC) for purification. Finally, a suite of analytical techniques is described for the comprehensive characterization and confirmation of the **(E)-Ceftriaxone** reference standard, ensuring its suitability for its intended use in pharmaceutical analysis.

Introduction

Ceftriaxone is a beta-lactam antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its molecular structure contains an oxime functional group, which can exist as two geometric isomers: (Z) and (E). The biologically active and therapeutically

utilized form is the (Z)-isomer.[1] The (E)-isomer is considered an impurity and its presence in the final drug product is strictly controlled by regulatory agencies. Therefore, a well-characterized reference standard of **(E)-Ceftriaxone** is essential for the development and validation of analytical methods to monitor its levels in Ceftriaxone formulations.

This document outlines a detailed methodology for the preparation of high-purity **(E)-Ceftriaxone**. The synthetic strategy leverages the inherent photosensitivity of the Ceftriaxone molecule to induce isomerization from the thermodynamically more stable (Z)-isomer to the (E)-isomer. Subsequent purification by preparative HPLC affords the target compound in high purity. The final section of this note describes the analytical characterization required to qualify the material as a reference standard, in line with the principles outlined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[2][3][4][5]

Synthetic Strategy: Photochemical Isomerization

The conversion of (Z)-Ceftriaxone to **(E)-Ceftriaxone** is achieved through photochemical isomerization. This process involves the excitation of the molecule by ultraviolet (UV) light, which promotes the rotation around the carbon-nitrogen double bond of the oxime moiety, leading to the formation of the (E)-isomer.

Rationale for Method Selection

Direct synthesis of the (E)-isomer is complex and often results in low yields. Photochemical isomerization of the readily available (Z)-isomer presents a more efficient and controllable route to obtain the desired compound. The reaction can be monitored in real-time by HPLC, allowing for optimization of the irradiation time to maximize the yield of the (E)-isomer while minimizing degradation.

Experimental Workflow for Photochemical Isomerization



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Caption: Synthetic workflow for **(E)-Ceftriaxone**.

Detailed Experimental Protocols

Materials and Equipment

Reagent/Equipment	Grade/Specification
(Z)-Ceftriaxone Sodium	USP Reference Standard or equivalent
Acetonitrile	HPLC Grade
Water	Deionized, 18 MΩ·cm
Formic Acid	LC-MS Grade
Photochemical Reactor	Equipped with a medium-pressure mercury lamp
Preparative HPLC System	With UV detector
Preparative C18 HPLC Column	e.g., 250 x 21.2 mm, 5 μm
Analytical HPLC System	With UV detector
Analytical C18 HPLC Column	e.g., 250 x 4.6 mm, 5 μm
Lyophilizer (Freeze-Dryer)	Capable of handling organic solvents
NMR Spectrometer	≥ 400 MHz
Mass Spectrometer	ESI-MS/MS capable

Protocol 1: Photochemical Isomerization of (Z)-Ceftriaxone

- Preparation of the Reaction Mixture:
 - Accurately weigh 500 mg of (Z)-Ceftriaxone Sodium and dissolve it in a mixture of 400 mL of deionized water and 100 mL of acetonitrile in a quartz reaction vessel.

- The final concentration will be approximately 1 mg/mL.
- Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
- Photochemical Reaction:
 - Place the quartz vessel in a photochemical reactor equipped with a water-cooling jacket to maintain the reaction temperature at approximately 20-25 °C.
 - Irradiate the solution with a medium-pressure mercury lamp.
 - Monitor the reaction progress every 30 minutes by withdrawing a small aliquot, diluting it with the mobile phase, and analyzing it by analytical HPLC (see section 4.1 for conditions).
 - Continue the irradiation until the peak corresponding to the (E)-isomer reaches its maximum area percent, typically after 2-4 hours. Prolonged irradiation may lead to degradation of both isomers.

Protocol 2: Purification by Preparative HPLC

- Preparation of the Crude Solution:
 - After the photochemical reaction, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
 - Filter the remaining aqueous solution through a 0.45 µm filter to remove any particulate matter.
- Preparative HPLC Conditions:
 - Column: C18, 250 x 21.2 mm, 5 µm
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile

- Gradient:

Time (min)	% B
0	5
40	30
45	95
50	95
51	5

| 60 | 5 |

- Flow Rate: 20 mL/min
- Detection: 270 nm
- Injection Volume: 5-10 mL of the concentrated crude solution.
- Fraction Collection:
 - Collect fractions corresponding to the elution of the **(E)-Ceftriaxone** peak. The (E)-isomer is expected to have a longer retention time than the (Z)-isomer under these reversed-phase conditions.

Protocol 3: Isolation of (E)-Ceftriaxone

- Solvent Removal:
 - Combine the fractions containing the pure **(E)-Ceftriaxone**.
 - Remove the acetonitrile from the collected fractions using a rotary evaporator.
- Lyophilization:
 - Freeze the resulting aqueous solution at -80 °C.

- Lyophilize the frozen solution until a dry, fluffy powder is obtained. This process may take 48-72 hours.[6][7][8]

Characterization of the (E)-Ceftriaxone Reference Standard

The synthesized **(E)-Ceftriaxone** must be thoroughly characterized to confirm its identity, purity, and suitability as a reference standard.

Purity Assessment by HPLC

- Column: C18, 250 x 4.6 mm, 5 μ m
- Mobile Phase: As described in the USP monograph for Ceftriaxone Sodium impurities.[9] A typical mobile phase consists of a buffered aqueous phase and an organic modifier like acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection: 270 nm
- Purity Specification: The purity of the **(E)-Ceftriaxone** reference standard should be $\geq 95\%$.

Identity Confirmation by Mass Spectrometry

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
- Expected Molecular Ion: $[M+H]^+$ at m/z 555.05
- Fragmentation Pattern: The MS/MS fragmentation pattern should be consistent with the structure of Ceftriaxone, although slight differences in the relative abundance of fragment ions may be observed compared to the (Z)-isomer.[1][10][11]

Structural Elucidation by NMR Spectroscopy

- ^1H NMR (400 MHz, DMSO- d_6): The ^1H NMR spectrum of the (E)-isomer will show characteristic shifts compared to the (Z)-isomer, particularly for the protons in the vicinity of the oxime group.

- ^{13}C NMR (100 MHz, DMSO- d_6): The ^{13}C NMR spectrum will also exhibit distinct chemical shifts for the carbons of the oxime and adjacent groups, confirming the E-geometry.

(Z)-Ceftriaxone (Approximate Shifts)	(E)-Ceftriaxone (Approximate Shifts)
~6.7 ppm (s, 1H, thiazole-H)	~7.3 ppm (s, 1H, thiazole-H)
~3.8 ppm (s, 3H, OCH ₃)	~4.0 ppm (s, 3H, OCH ₃)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis and characterization of **(E)-Ceftriaxone** as a reference standard. The photochemical isomerization of the readily available (Z)-isomer, followed by preparative HPLC purification, is an effective strategy for obtaining this critical impurity in high purity. Thorough characterization by HPLC, MS, and NMR is essential to qualify the synthesized material for its intended use in the quality control of Ceftriaxone.

References

- HepatoChem. Photochemical Reactor Setup. [[Link](#)]
- University of Nottingham. Photochemical Reactors. [[Link](#)]
- Booker-Milburn, K. I., et al. A Practical Flow Reactor for Continuous Organic Photochemistry. *Org. Process Res. Dev.* 2005, 9, 4, 707–710. [[Link](#)]
- Lab Manager. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. 2019. [[Link](#)]
- Pharmaceutical Technology. Reference-Standard Material Qualification. 2009. [[Link](#)]
- Vapourtec. How Does a Photochemistry Flow Reactor Work?. 2025. [[Link](#)]
- USP. USP Reference Standards. [[Link](#)]

- Creative Biolabs. Reference Standard Preparation & Characterization. [[Link](#)]
- Scientific Products. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. [[Link](#)]
- SIELC Technologies. Separation of Ceftriaxone on Newcrom R1 HPLC column. [[Link](#)]
- Technology Networks. Routine Generation of Powder Samples from HPLC Fractions. 2013. [[Link](#)]
- ResearchGate. MS/MS fragmentation of Ceftriaxone. [[Link](#)]
- Acta Physica Polonica A. Identification and Fragmentation of Cephalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. 2017, 132, 236-241. [[Link](#)]
- PMC. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. 2022. [[Link](#)]
- EDQM. Ph. Eur. reference standards. 2024. [[Link](#)]
- YouTube. How to choose the right reference standard for your pharmaceutical analysis. 2020. [[Link](#)]
- ResearchGate. I want to purchase a Freeze Drying for Semi-Prep HPLC Fractions collections, any instruments recommendations?. 2021. [[Link](#)]
- Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutica. Int J App Pharm. 2022, 14, 2, 187-192. [[Link](#)]
- NIH. A high-performance thin-layer chromatography densitometric method for the separation of isomeric ceftriaxone in powder for injection formulation. 2024. [[Link](#)]
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [[Link](#)]
- PubChem. Ceftriaxone. [[Link](#)]

- ResearchGate. (A) Reference ^1H -NMR spectrum of ceftriaxone sodium (5). (B) Difference.... [\[Link\]](#)
- Basic ^1H - and ^{13}C -NMR Spectroscopy. [\[Link\]](#)
- GSC Online Press. Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. 2023. [\[Link\]](#)
- SciELO México. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. 2013. [\[Link\]](#)
- Oregon State University. ^{13}C NMR Chemical Shift. [\[Link\]](#)
- Organic Chemistry Data & Info. NMR Spectroscopy – ^1H NMR Chemical Shifts. [\[Link\]](#)
- ResearchGate. Summary of ^1H - and ^{13}C -NMR chemical shifts for the $[\epsilon\text{-}^{13}\text{C}]$ methionine-labelled residues in hTF/2N at 25 mC (except as noted). [\[Link\]](#)

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Sources

1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
2. [synthinkchemicals.com](https://www.synthinkchemicals.com) [[synthinkchemicals.com](https://www.synthinkchemicals.com)]
3. [pharmtech.com](https://www.pharmtech.com) [[pharmtech.com](https://www.pharmtech.com)]
4. <11> USP REFERENCE STANDARDS [[drugfuture.com](https://www.drugfuture.com)]
5. [edqm.eu](https://www.edqm.eu) [[edqm.eu](https://www.edqm.eu)]
6. [selectscience.net](https://www.selectscience.net) [[selectscience.net](https://www.selectscience.net)]
7. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization | Lab Manager [[labmanager.com](https://www.labmanager.com)]

- [8. scientificproducts.com \[scientificproducts.com\]](https://scientificproducts.com)
- [9. edqm.eu \[edqm.eu\]](https://edqm.eu)
- [10. przyrbwn.icm.edu.pl \[przyrbwn.icm.edu.pl\]](https://przyrbwn.icm.edu.pl)
- [11. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
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